molecular formula C17H18N4O B2974894 1-(1-ethyl-1H-indol-3-yl)-3-(6-methylpyridin-2-yl)urea CAS No. 941951-53-7

1-(1-ethyl-1H-indol-3-yl)-3-(6-methylpyridin-2-yl)urea

Cat. No.: B2974894
CAS No.: 941951-53-7
M. Wt: 294.358
InChI Key: BHYHCRKPGPGJDX-UHFFFAOYSA-N
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Description

1-(1-ethyl-1H-indol-3-yl)-3-(6-methylpyridin-2-yl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features an indole ring and a pyridine ring, which are both heterocyclic aromatic compounds. The presence of these rings often imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-1H-indol-3-yl)-3-(6-methylpyridin-2-yl)urea typically involves the reaction of 1-ethyl-1H-indole-3-carboxylic acid with 6-methyl-2-aminopyridine in the presence of a coupling reagent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-1H-indol-3-yl)-3-(6-methylpyridin-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms of the urea group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole or pyridine rings.

    Reduction: Reduced forms of the urea group, potentially leading to amines.

    Substitution: Substituted urea derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-indol-3-yl)-3-(6-methylpyridin-2-yl)urea would depend on its specific biological target. Generally, it may interact with proteins or enzymes, inhibiting their activity or altering their function. The indole and pyridine rings can facilitate binding to specific sites on the target molecules, while the urea group can form hydrogen bonds, enhancing the compound’s affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(1-ethyl-1H-indol-3-yl)-3-(pyridin-2-yl)urea: Lacks the methyl group on the pyridine ring.

    1-(1-ethyl-1H-indol-3-yl)-3-(6-chloropyridin-2-yl)urea: Contains a chlorine atom instead of a methyl group on the pyridine ring.

    1-(1-ethyl-1H-indol-3-yl)-3-(4-methylpyridin-2-yl)urea: The methyl group is positioned differently on the pyridine ring.

Uniqueness

1-(1-ethyl-1H-indol-3-yl)-3-(6-methylpyridin-2-yl)urea is unique due to the specific positioning of the ethyl group on the indole ring and the methyl group on the pyridine ring. These structural features can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

1-(1-ethylindol-3-yl)-3-(6-methylpyridin-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c1-3-21-11-14(13-8-4-5-9-15(13)21)19-17(22)20-16-10-6-7-12(2)18-16/h4-11H,3H2,1-2H3,(H2,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHYHCRKPGPGJDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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